molecular formula C6H6N4O2S2 B12598716 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione CAS No. 651049-46-6

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione

Cat. No.: B12598716
CAS No.: 651049-46-6
M. Wt: 230.3 g/mol
InChI Key: JWGFVWOHEZYPAZ-UHFFFAOYSA-N
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Description

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is a bicyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines. These compounds are characterized by their unique structure, which consists of two fused pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines followed by acylation and subsequent cyclization using ammonium acetate (NH4OAc) . Another approach includes the reductive amination of acetyl groups followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

651049-46-6

Molecular Formula

C6H6N4O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

2,6-bis(sulfanylidene)-1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-4,8-dione

InChI

InChI=1S/C6H6N4O2S2/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h1-2H,(H2,7,10,12,13)(H2,8,9,11,14)

InChI Key

JWGFVWOHEZYPAZ-UHFFFAOYSA-N

Canonical SMILES

C12C(C(=O)NC(=S)N1)NC(=S)NC2=O

Origin of Product

United States

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